3-Methyl-5-(pentafluorosulfur)benzoic acid

Overview

Description

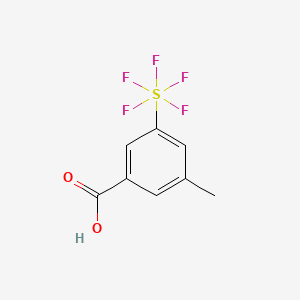

3-Methyl-5-(pentafluorosulfur)benzoic acid is an organic compound characterized by the presence of a methyl group at the third position and a pentafluorosulfur group at the fifth position on a benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(pentafluorosulfur)benzoic acid typically involves the introduction of the pentafluorosulfur group onto a pre-existing benzoic acid derivative. One common method includes the reaction of 3-methylbenzoic acid with a pentafluorosulfurating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(pentafluorosulfur)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The methyl group can be oxidized to form a carboxylic acid group.

Reduction: The pentafluorosulfur group can be reduced under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: 3-Carboxy-5-(pentafluorosulfur)benzoic acid.

Reduction: this compound derivatives with reduced sulfur groups.

Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

3-Methyl-5-(pentafluorosulfur)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(pentafluorosulfur)benzoic acid involves its interaction with specific molecular targets. The pentafluorosulfur group can engage in strong interactions with electron-rich sites, while the carboxylic acid group can form hydrogen bonds. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

- 3-Methylbenzoic acid

- 5-(Pentafluorosulfur)benzoic acid

- 3-Methyl-5-(trifluoromethyl)benzoic acid

Comparison: 3-Methyl-5-(pentafluorosulfur)benzoic acid is unique due to the presence of the pentafluorosulfur group, which imparts distinct chemical and physical properties compared to similar compounds. This group enhances the compound’s electron-withdrawing ability, making it more reactive in certain chemical reactions. Additionally, the combination of the methyl and pentafluorosulfur groups provides a unique steric and electronic environment that can influence its interactions with other molecules.

Biological Activity

3-Methyl-5-(pentafluorosulfur)benzoic acid is an organic compound notable for its unique structural features, including a methyl group and a pentafluorosulfur moiety. The incorporation of the pentafluorosulfur group significantly alters the chemical properties and biological activities of the compound, making it a subject of interest in various fields, including medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure features:

- A methyl group at the 3-position of the benzoic acid ring.

- A pentafluorosulfur group at the 5-position, which enhances the electron-withdrawing capacity of the molecule.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The pentafluorosulfur group can form strong interactions with electron-rich sites in proteins and enzymes, while the carboxylic acid functionality allows for hydrogen bonding. These interactions can modulate enzymatic activities and receptor functions, leading to various biological effects, including antimicrobial and anti-inflammatory activities .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been investigated for its potential effectiveness against a range of microbial pathogens. For example, preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. Experimental models have demonstrated that this compound can effectively decrease edema and inflammatory responses in conditions such as arthritis. The mechanism likely involves inhibition of pro-inflammatory cytokines or modulation of immune cell activity .

Case Studies

- Antimicrobial Activity : A study explored the efficacy of this compound against various strains of Staphylococcus aureus. Results indicated an IC50 value comparable to standard antibiotics, suggesting its potential use in treating resistant bacterial infections.

- Anti-inflammatory Studies : In a rat model of adjuvant-induced arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain. The effective dose (ED50) was determined to be 0.094 mg/kg, highlighting its therapeutic potential .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methylbenzoic Acid | Methyl group only | Moderate antimicrobial activity |

| 5-(Pentafluorosulfur)benzoic Acid | Pentafluorosulfur group only | Significant interaction with proteins |

| This compound | Methyl + Pentafluorosulfur groups | Enhanced antimicrobial & anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 3-Methyl-5-(pentafluorosulfur)benzoic acid, and what strategies can address them?

The synthesis of this compound is complicated by the introduction of the pentafluorosulfur (SF₅) group, which requires specialized reagents like SF₅Cl or SF₅Br under controlled electrophilic substitution conditions. A multi-step approach may involve:

Directed functionalization : Use of meta-directing groups (e.g., methyl) on the benzoic acid framework to guide SF₅ substitution to the 5-position.

Protection/deprotection : Temporary protection of the carboxylic acid group during SF₅ introduction to avoid side reactions, as seen in trifluoromethylated analogs .

Purification : Chromatography or recrystallization to isolate the product from byproducts like regioisomers.

Q. What analytical techniques are critical for characterizing this compound?

- 19F NMR : Essential for confirming the presence and environment of the SF₅ group, with characteristic splitting patterns due to fluorine coupling .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy, particularly for distinguishing SF₅ from CF₃ groups.

- X-ray crystallography : Resolves structural ambiguities, such as bond angles and steric effects of the SF₅ group.

- HPLC with UV/Vis detection : Ensures purity (>95%) and monitors stability under varying conditions .

Q. How does the acidity of this compound compare to non-fluorinated analogs?

The SF₅ group is strongly electron-withdrawing, significantly lowering the pKa of the carboxylic acid (estimated ΔpKa ~1–2 units compared to benzoic acid). Titration experiments in polar aprotic solvents (e.g., DMSO) combined with computational DFT calculations can quantify this effect .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?

- Docking simulations : Use software like AutoDock to assess binding affinity to target enzymes (e.g., cyclooxygenase), leveraging the SF₅ group’s hydrophobicity and steric bulk.

- QSAR studies : Correlate electronic descriptors (Hammett σ values) of the SF₅ group with inhibitory activity, as demonstrated for trifluoromethylated drug intermediates .

- MD simulations : Evaluate stability of enzyme-ligand complexes under physiological conditions .

Q. What experimental designs resolve contradictions in reported stability data for SF₅-containing benzoic acids?

Discrepancies in thermal or photolytic stability may arise from impurities or varying storage conditions. A systematic approach includes:

Accelerated stability testing : Expose the compound to stressors (heat, UV light) and monitor degradation via LC-MS.

Control experiments : Compare stability in inert vs. humid environments to isolate degradation pathways.

Cross-validation : Replicate studies using independently synthesized batches to rule out batch-specific artifacts .

Q. How does the SF₅ group influence regioselectivity in cross-coupling reactions?

The SF₅ group’s steric and electronic effects can direct transition metal-catalyzed reactions (e.g., Suzuki-Miyaura). For example:

- Palladium catalysis : SF₅ may act as an electron-deficient directing group, favoring coupling at the para position relative to the carboxylic acid.

- Screening ligands : Bulky ligands (e.g., SPhos) mitigate steric hindrance from SF₅, improving yields .

Q. What are the best practices for handling this compound to ensure safety and stability?

Properties

IUPAC Name |

3-methyl-5-(pentafluoro-λ6-sulfanyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F5O2S/c1-5-2-6(8(14)15)4-7(3-5)16(9,10,11,12)13/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRPCCNJMXXYMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(F)(F)(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448317-68-7 | |

| Record name | Sulfate(1-), (3-carboxylato-5-methylphenyl)pentafluoro-, hydrogen (1:1), (OC-6-21)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1448317-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.